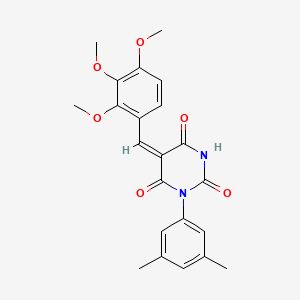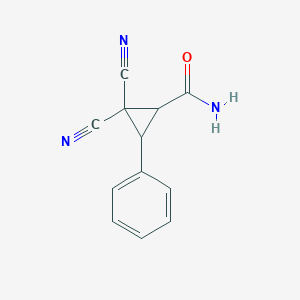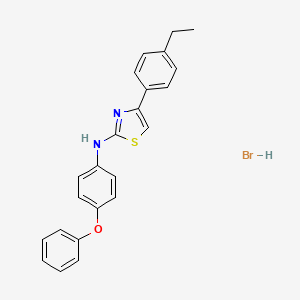![molecular formula C25H18N4O4 B4891153 5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione, commonly known as NBMPR, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It was first synthesized in the 1970s as a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. Since then, NBMPR has been widely used in scientific research to study the mechanisms of nucleoside transport and its role in various physiological processes.
Mechanism of Action
NBMPR is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. Nucleosides are essential building blocks of DNA and RNA, and their transport is critical for cellular metabolism. NBMPR inhibits nucleoside transport by binding to the nucleoside transporter and blocking its activity. This leads to a decrease in the uptake of nucleosides into cells, which can have profound effects on cellular metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of NBMPR are complex and varied. Inhibition of nucleoside transport can lead to a decrease in the availability of nucleosides for DNA and RNA synthesis, which can have profound effects on cellular metabolism. NBMPR has been shown to affect the proliferation of cancer cells, the function of the immune system, and the regulation of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
NBMPR has several advantages as a tool for scientific research. It is a potent and specific inhibitor of nucleoside transporters, which allows researchers to study the role of nucleoside transport in various physiological processes. However, NBMPR also has limitations. It is a synthetic compound that is not found in nature, which can limit its relevance to physiological processes. Additionally, NBMPR can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on NBMPR. One area of interest is the development of new inhibitors of nucleoside transporters that have improved specificity and efficacy. Another area of interest is the study of the role of nucleoside transport in cancer and other diseases, and the development of new therapies that target nucleoside transporters. Finally, there is a need for further research on the biochemical and physiological effects of NBMPR, and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of NBMPR involves several steps, starting with the reaction of 3-nitrobenzaldehyde with indole-3-acetaldehyde to form the intermediate 1-(3-nitrobenzyl)-1H-indole-3-carbinol. This intermediate is then reacted with 2,4-thiazolidinedione and phenylacetic acid to form the final product, NBMPR. The synthesis of NBMPR is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
NBMPR has been extensively studied for its scientific research applications. It is commonly used as a tool to study the mechanisms of nucleoside transport and its role in various physiological processes. NBMPR has been used to study the transport of nucleosides in cancer cells, the regulation of nucleoside transport in the brain, and the role of nucleoside transport in the immune system.
properties
IUPAC Name |
(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c30-24-22(26-25(31)28(24)19-8-2-1-3-9-19)14-18-16-27(23-12-5-4-11-21(18)23)15-17-7-6-10-20(13-17)29(32)33/h1-14,16H,15H2,(H,26,31)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHBVFGVDRVKLV-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)
![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)

